5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes a bromophenyl group, a cyclohexyl group, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps. One common method includes the S-alkylation of a triazole-thiol compound with a bromo-ketone under alkaline conditions . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[740
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with molecular targets in biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. For example, the bromophenyl group may interact with hydrophobic pockets in proteins, while the triazole ring could participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one stands out due to its triazatricyclo framework, which is less common compared to other heterocyclic compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H26BrN3O2S2 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-cyclohexyl-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H26BrN3O2S2/c1-27-12-11-18-20(13-27)32-22-21(18)23(30)28(17-5-3-2-4-6-17)24(26-22)31-14-19(29)15-7-9-16(25)10-8-15/h7-10,17H,2-6,11-14H2,1H3 |
InChI Key |
WYTSEPASRJJGFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Br)C5CCCCC5 |
Origin of Product |
United States |
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